molecular formula C10H11BrO B1266502 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 5337-94-0

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B1266502
CAS No.: 5337-94-0
M. Wt: 227.1 g/mol
InChI Key: OTTUXKDHMIKPFI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrO/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTUXKDHMIKPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277098
Record name 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5337-94-0
Record name 5-Bromo-2,3-dihydro-2,2-dimethylbenzofuran
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Record name 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Record name 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-2,3-dihydro-1-benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name CAS No. Molecular Formula Substituents Key Features
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran 5337-94-0 C₁₀H₁₁BrO 5-Br, 2,2-diMe Enhanced steric hindrance; liquid form; used in drug synthesis
5-Bromo-2,3-dihydro-1-benzofuran 66826-78-6 C₈H₇BrO 5-Br Simpler structure; solid (mp 49–50°C); used in pesticide immunoassays
5-(2-Bromoethyl)-2,3-dihydrobenzofuran 127264-14-6 C₁₀H₁₁BrO 5-Br, ethyl side chain Flexible bromoethyl group; white powder; intermediate in fine chemicals
5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran N/A C₂₀H₁₅BrO₂S 5-Br, 2-Ph, 3-SOPh Sulfinyl group enhances polarity; studied for pharmacological properties
Key Observations:
  • Steric and Electronic Effects : The dimethyl groups in this compound increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to unsubstituted analogues .
  • Biological Activity: The dihydrobenzofuran scaffold is critical in immunoassays for carbofuran pesticides, but dimethyl substitution shifts utility toward pharmaceutical synthesis due to improved metabolic stability .
Key Observations:
  • Palladium-Catalyzed Reactions : The dimethyl derivative’s synthesis emphasizes palladium-mediated cross-coupling, leveraging its bromine for C–C bond formation .
  • Nitration and Substitution : Simpler analogues (e.g., 5-bromo-2,3-dihydro-1-benzofuran) are synthesized via nitration, highlighting the role of electron-withdrawing groups in directing reactivity .
Key Observations:
  • Pharmaceutical Utility : The dimethyl variant’s rigidity improves binding affinity in enzyme inhibition assays, making it preferable for drug discovery .
  • Analytical Chemistry: Non-methylated analogues excel in immunoassays due to broader antibody recognition .

Biological Activity

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is a member of the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a bromine atom at the 5-position and two methyl groups at the 2-position significantly influences its chemical reactivity and biological activity. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H9BrOC_9H_{9}BrO, and it has a molecular weight of approximately 215.08 g/mol. The unique substitution pattern of this compound contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The bromine atom allows for specific binding interactions with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to various receptors, altering their signaling pathways.
  • Gene Expression : It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity

Studies have shown that compounds in the benzofuran family can induce cell cycle arrest and apoptosis in cancer cells. Specifically:

  • Mechanism : Induction of apoptosis through mitochondrial pathways.
  • Cell Lines Tested : Breast cancer cell lines demonstrated significant sensitivity to this compound .

Antibacterial Properties

Benzofuran derivatives are known for their antibacterial effects:

  • Activity Spectrum : Exhibits effectiveness against both Gram-positive and Gram-negative bacteria.
  • Potential Mechanism : Disruption of bacterial cell wall synthesis or function.

Antioxidant Effects

The compound may possess antioxidant properties:

  • Mechanism : Scavenging free radicals and reducing oxidative stress within cells.
  • Biochemical Pathways : Influences pathways related to oxidative stress response .

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor effectsSignificant growth inhibition in breast cancer cells; IC50 values indicated potent activity at low concentrations .
Study BAntibacterial activityEffective against E. coli and S. aureus; demonstrated a zone of inhibition comparable to standard antibiotics.
Study CAntioxidant propertiesShowed a marked reduction in reactive oxygen species (ROS) in cellular models.

Transport and Distribution

Research on the pharmacokinetics of this compound is sparse. Understanding how it is transported and distributed within biological systems is crucial for assessing its therapeutic potential.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran?

The synthesis of this compound typically involves:

  • Oxidation of sulfanyl precursors : For example, treatment of 5-bromo-2,4,6-trimethyl-3-(3-methylphenylsulfanyl)-1-benzofuran with 3-chloroperoxybenzoic acid in dichloromethane at 273 K yields the sulfinyl derivative, which can be purified via column chromatography (hexane-ethyl acetate) .
  • Solvent-mediated cyclization : Green solvents like glycerol or water have been used in palladium-catalyzed cycloisomerization of enynols to form dihydrobenzofuran derivatives .
  • Functional group modification : Methyl esters or acetyl groups can be introduced via carboxylation or acetylation reactions, as seen in structurally similar compounds .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • X-ray crystallography : Single-crystal X-ray diffraction (at 173 K) provides precise bond angles and dihedral angles, critical for confirming substituent effects on molecular packing .
  • NMR spectroscopy : 1H and 13C NMR are used to identify proton environments and carbon frameworks, particularly for distinguishing dihydrobenzofuran cores from fully aromatic systems .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, especially for brominated derivatives .

Q. What are the key physicochemical properties of this compound?

  • Molecular weight : ~250–300 g/mol (based on analogs like methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, C10H9BrO3) .
  • Solubility : Typically soluble in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) but less so in water, as inferred from purification protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Lower temperatures (e.g., 273 K) during oxidation reactions minimize side reactions and improve selectivity for sulfinyl derivatives .
  • Solvent selection : Green solvents like glycerol enhance catalytic efficiency in cycloisomerization, while dichloromethane is preferred for oxidation due to its inertness .
  • Chromatographic purification : Gradient elution (hexane-ethyl acetate, 2:1 v/v) effectively separates brominated dihydrobenzofurans from byproducts .

Q. How do substituents influence the compound’s crystallographic packing and stability?

  • Bulky substituents : Groups like phenylsulfinyl or cyclohexylsulfinyl introduce steric hindrance, altering dihedral angles (e.g., C–S–O–C torsion angles ≈ 80–90°) and stabilizing crystal lattices via van der Waals interactions .
  • Halogen effects : The bromine atom at the 5-position enhances molecular rigidity, as seen in reduced thermal displacement parameters (Ueq) in X-ray data .

Q. What computational tools are recommended for predicting synthetic pathways?

  • Retrosynthetic analysis : Tools leveraging databases like Pistachio, Reaxys, and BKMS_METABOLIC can propose plausible routes by scoring precursor relevance and reaction feasibility .
  • DFT calculations : Density functional theory (DFT) models predict transition states for cyclization or oxidation steps, aiding in mechanistic studies .

Q. How can researchers resolve contradictions in biological activity data for brominated benzofuran derivatives?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., sulfinyl vs. sulfonyl groups) and evaluation of antibacterial or antitumor activity can clarify conflicting reports .
  • Dose-response assays : Reproducing experiments under standardized conditions (e.g., fixed concentrations, solvent systems) minimizes variability in pharmacological studies .

Methodological Notes

  • Data interpretation : When analyzing X-ray crystallography results, ensure H atoms are refined using riding models (C–H = 0.95–1.00 Å) to maintain accuracy .
  • Safety protocols : Use sodium bicarbonate washes to neutralize acidic byproducts during oxidation reactions .

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